molecular formula C15H15ClN2OS B5784570 1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea

1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea

Cat. No.: B5784570
M. Wt: 306.8 g/mol
InChI Key: CFWPTMGULVCISX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea typically involves the reaction of 3-chloroaniline with 2-ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

3-chloroaniline+2-ethoxyphenyl isothiocyanateThis compound\text{3-chloroaniline} + \text{2-ethoxyphenyl isothiocyanate} \rightarrow \text{this compound} 3-chloroaniline+2-ethoxyphenyl isothiocyanate→this compound

The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher efficiency and scalability.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological targets such as enzymes and receptors, leading to various biological effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: It is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological or chemical context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-ethoxyphenyl)thiourea: Lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.

    1-(3-Chlorophenyl)-3-phenylthiourea: Lacks the ethoxy group, which may influence its solubility and interaction with molecular targets.

    1-(3-Chlorophenyl)-3-(2-methoxyphenyl)thiourea: Contains a methoxy group instead of an ethoxy group, which may alter its chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-ethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-2-19-14-9-4-3-8-13(14)18-15(20)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWPTMGULVCISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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